2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide
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Overview
Description
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol compound.
Formation of the Final Compound: The final step involves the reaction of the intermediate with thiophene-2-carbaldehyde under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzimidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole or thiophene derivatives.
Scientific Research Applications
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: The compound can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(3-hydroxyphenyl)methylideneamino]acetamide
- **2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[[(Z)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide
Uniqueness
The uniqueness of 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide lies in its specific structural arrangement, which imparts distinct electronic properties and biological activity. The presence of both benzimidazole and thiophene rings contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C17H18N4OS2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-3-21-14-8-5-4-7-13(14)18-17(21)24-11-16(22)20-19-12(2)15-9-6-10-23-15/h4-10H,3,11H2,1-2H3,(H,20,22)/b19-12+ |
InChI Key |
QVJRYEBNSNSLMS-XDHOZWIPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=CS3 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=CS3 |
Origin of Product |
United States |
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